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Compound of Interest

Compound Name: Lcq908

Cat. No.: B610185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of

diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of

triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, Lcq908 effectively

reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a

significant reduction in plasma triglyceride levels. This technical guide provides a detailed

overview of the chemical properties, structure, mechanism of action, and preclinical and clinical

data related to Lcq908. The information is intended to serve as a comprehensive resource for

researchers and professionals involved in the fields of metabolic diseases and drug

development.

Chemical Properties and Structure
Lcq908 is a complex organic molecule with the following chemical and structural

characteristics.

Table 1: Chemical and Physical Properties of Lcq908[1]
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Property Value

IUPAC Name

2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-

yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic

acid

Molecular Formula C25H24F3N3O2

Molecular Weight 455.47 g/mol

CAS Number 956136-95-1[2]

Appearance Not specified in provided results

Solubility
Very low in water (2.3 µg/mL) and in pH ranges

1-7 (< 13 µg/mL)[1]

Permeability (Caco-2) Moderate-to-high[1]

Biopharmaceutical Classification System (BCS)

Class
Class II[1]

SMILES

FC(F)

(F)c1cc(ncc1)Nc1cc(ccn1)c1ccc(cc1)C1CCC(C

C(=O)O)CC1

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-

10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-

18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-

12,14-17,31H,1-4,13H2,

(H,32,33)/t16-,17-/m1/s1

Mechanism of Action and Signaling Pathway
Lcq908 exerts its therapeutic effect through the selective inhibition of diacylglycerol

acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-

limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This

process is particularly active in the enterocytes of the small intestine, where it is essential for

the absorption of dietary fats and their packaging into chylomicrons.
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By inhibiting DGAT1, Lcq908 blocks the synthesis of triglycerides in the intestine, thereby

reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a

marked decrease in postprandial plasma triglyceride levels.

Inhibition

Dietary Fats Fatty Acids & MonoacylglycerolsDigestion

Diacylglycerol (DAG)

Re-esterification

Triglycerides (TG)

Acyl-CoA

ChylomicronsAssembly with ApoB48 Bloodstream
DGAT1Lcq908
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DGAT1 Signaling Pathway and Lcq908 Inhibition.

Biological Activity
In Vitro Inhibitory Activity
Lcq908 has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity

against several drug transporters.

Table 2: In Vitro Inhibitory Activity of Lcq908
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Target IC50 (µM)

DGAT1 0.157

BCRP 5

OATP1B1 1.66

OATP1B3 3.34

OAT3 0.973

Preclinical Pharmacokinetics
Pharmacokinetic studies of Lcq908 have been conducted in several preclinical species,

including rats, dogs, and monkeys. These studies are crucial for understanding the absorption,

distribution, metabolism, and excretion (ADME) properties of the compound and for predicting

its pharmacokinetic profile in humans.

Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and

Preclinical Species[1][3][4]

Parameter
Human (40 mg
oral)

Rat (10 mg/kg
oral)

Dog (Not
Specified)

Monkey (Not
Specified)

Tmax (h) ~10[5] 8 Not Specified Not Specified

Cmax (ng/mL) 350 ± 140 1290 ± 490 Not Specified Not Specified

AUC (ng*h/mL) 22700 ± 9800 25800 ± 9700 Not Specified Not Specified

t1/2 (h) Long 18 Not Specified Not Specified

Absolute

Bioavailability

(%)

~41[1] Not Specified Not Specified Not Specified

Note: Data for dogs and monkeys were mentioned in literature but specific values were not

found in a comprehensive table.
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Oral Formulation for Preclinical Studies
For preclinical oral administration, Lcq908 has been formulated as a suspension. A common

vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50

mM Tris buffer[3].

Clinical Studies
A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial

chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe

hypertriglyceridemia.

Clinical Trial Workflow
The study was an open-label, sequential-treatment trial involving patients with FCS. The

workflow is outlined below.
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Screening & Baseline

Treatment Periods

Efficacy & Safety Monitoring

Patient Recruitment

Inclusion/Exclusion Criteria

Baseline Assessments

Period 1

Pradigastat 20 mg/day

21 days

≥4 weeks

Period 2

Pradigastat 40 mg/day

21 days

≥4 weeks

Period 3

Pradigastat 10 mg/day

21 days

Fasting Triglycerides Postprandial Triglycerides ApoB48 Levels Adverse Events

Click to download full resolution via product page

Workflow of the Clinical Trial in FCS Patients.
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Experimental Protocols
In Vitro DGAT1 Inhibition Assay (Enzyme-based)
This protocol is a representative method for determining the in vitro inhibitory activity of Lcq908
against DGAT1.

Materials:

Human DGAT1 enzyme (microsomal preparation)

1,2-Dioleoyl-sn-glycerol (DiG)

[1-14C]Oleoyl-CoA

Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM EDTA

Lcq908 stock solution (in DMSO)

Scintillation cocktail

Thin-layer chromatography (TLC) plates (silica gel)

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired

concentration of Lcq908 (or DMSO for control).

Add DiG to the reaction mixture to a final concentration of 100 µM.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.

Incubate the reaction at 37°C for 15 minutes.

Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).
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Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.

Spot an aliquot of the upper organic phase onto a TLC plate.

Develop the TLC plate in the developing solvent.

Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a

scintillation counter.

Calculate the percent inhibition of DGAT1 activity by Lcq908 compared to the control.

Transporter Inhibition Assays (Cell-based)
This protocol provides a general methodology for assessing the inhibitory potential of Lcq908
against BCRP, OATP1B1, OATP1B3, and OAT3.

Materials:

HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1,

OATP1B3, or OAT3)

Parental HEK293 or CHO cells (for control)

Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-

Estradiol-17β-glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)

Lcq908 stock solution (in DMSO)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

Cell lysis buffer

Scintillation cocktail

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed the transporter-expressing cells and parental cells in 96-well plates and grow to

confluence.

On the day of the assay, wash the cells with assay buffer.

Pre-incubate the cells with assay buffer containing various concentrations of Lcq908 (or

DMSO for control) for 10 minutes at 37°C.

Initiate the uptake by adding the radiolabeled probe substrate to each well.

Incubate for a specific time at 37°C (e.g., 5 minutes).

Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-

cold assay buffer.

Lyse the cells with cell lysis buffer.

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the

uptake in transporter-expressing cells.

Determine the percent inhibition of transporter activity by Lcq908 at each concentration and

calculate the IC50 value.

Conclusion
Lcq908 (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a

clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia

has been demonstrated in both preclinical and clinical settings, particularly in the context of

familial chylomicronemia syndrome. The data presented in this technical guide, including its

chemical properties, biological activities, pharmacokinetic profile, and detailed experimental

methodologies, provide a solid foundation for further research and development of this

compound for the treatment of metabolic disorders characterized by elevated triglyceride

levels. The provided diagrams and structured data tables are intended to facilitate a deeper

understanding of Lcq908 for scientists and researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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